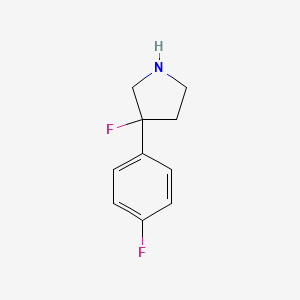
3-Fluoro-3-(4-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(4-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of a fluorine atom on both the pyrrolidine ring and the phenyl ring, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in medicinal chemistry due to their potential biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine and phenyl rings. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process might include steps like purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(4-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Used in the development of agrochemicals and materials science for its unique properties.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to inhibition or activation of specific biological pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the fluorine atom on the pyrrolidine ring.
3-Fluoropyrrolidine: Lacks the fluorine atom on the phenyl ring.
4-Fluorophenylpyrrolidine: Fluorine atom only on the phenyl ring
Uniqueness
3-Fluoro-3-(4-fluorophenyl)pyrrolidine is unique due to the presence of fluorine atoms on both the pyrrolidine and phenyl rings. This dual fluorination can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11F2N |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-fluoro-3-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,13H,5-7H2 |
InChI-Schlüssel |
XHCDLDRGPAGECC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


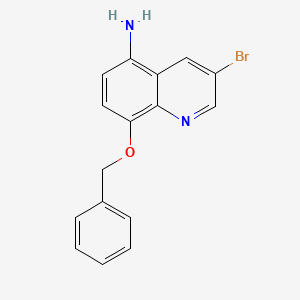
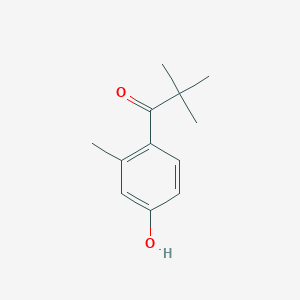
![(S)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15275880.png)
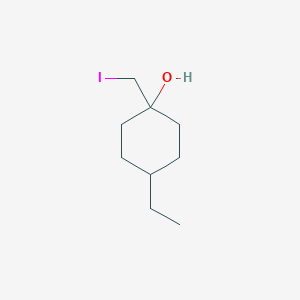
![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
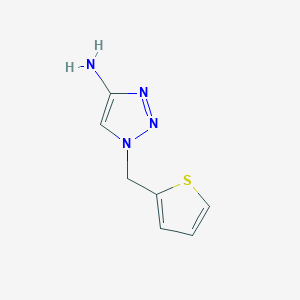
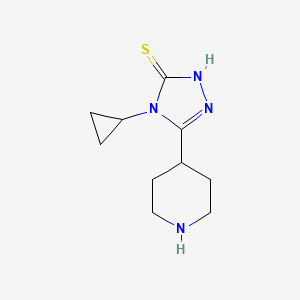
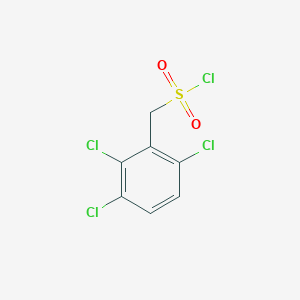

![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
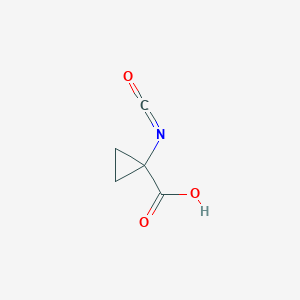

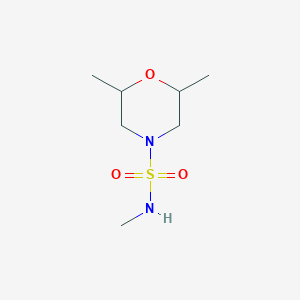
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
